REACTION_CXSMILES
|
[C:1]([NH2:4])(=[S:3])[CH3:2].Cl[CH:6]([C:12]([C:14]([F:17])([F:16])[F:15])=O)[C:7]([O:9]CC)=[O:8].C(N(CC)CC)C.[OH-].[Na+].Cl>O.C(#N)C>[CH3:2][C:1]1[S:3][C:6]([C:7]([OH:9])=[O:8])=[C:12]([C:14]([F:17])([F:16])[F:15])[N:4]=1 |f:3.4|
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Name
|
|
Quantity
|
500.6 g
|
Type
|
reactant
|
Smiles
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C(C)(=S)N
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1105 g
|
Type
|
reactant
|
Smiles
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ClC(C(=O)OCC)C(=O)C(F)(F)F
|
Name
|
|
Quantity
|
1380 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
326 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
1.5 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2.3 hours at room temperature during which time a yellow solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 22 L flask fitted with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
This resulted in an endothermic dissolution
|
Type
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TEMPERATURE
|
Details
|
raised the temperature to 55.820 C
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
CUSTOM
|
Details
|
rose to about 52° C
|
Type
|
TEMPERATURE
|
Details
|
The contents were gently refluxed for one hour (internal temperature 75.8° C)
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 46° C.
|
Type
|
CUSTOM
|
Details
|
to 53.6° C.
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled from the reaction until only water (of saponification)
|
Type
|
CUSTOM
|
Details
|
To the remaining reaction mixture
|
Type
|
FILTRATION
|
Details
|
the product was filtered
|
Type
|
WASH
|
Details
|
washed on the
|
Type
|
FILTRATION
|
Details
|
filter with 12 L water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Reaction Time |
2.3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC(=C(N1)C(F)(F)F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |